
2,4-Dimethylphenol
Overview
Description
2,4-Dimethylphenol (C₈H₁₀O), also known as 2,4-xylenol, is a phenolic compound with methyl groups substituted at the 2- and 4-positions of the benzene ring. It is a member of the alkylphenol family, characterized by its hydroxyl group and alkyl substituents. This compound is commonly detected in industrial effluents, lignin pyrolysis products, and natural biological systems . Its physicochemical properties, such as moderate water solubility (due to hydroxyl and methyl groups) and volatility, make it environmentally mobile and relevant in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenol can be synthesized through several methods. One common method involves the methylation of phenol using methanol in the presence of a catalyst such as aluminum chloride. Another method involves the alkylation of toluene with methanol in the presence of a catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fractional distillation of the cresol fraction of petroleum or coal tars. This process includes extraction with aqueous alkaline solutions to isolate the desired compound .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The electron-rich aromatic ring facilitates electrophilic substitution, primarily at the ortho/para positions relative to the hydroxyl group.
Bromination
Bromination proceeds under varying conditions to yield distinct products ( ):
Conditions | Major Product(s) | Mechanism Notes |
---|---|---|
Bromine (1 equiv), 25°C | 6-Bromo-2,4-dimethylphenol | Initial para-bromination to the hydroxyl group |
Excess Br₂, H₂O/AcOH | 4,6-Dibromo-2,4-dimethylcyclohexa-2,5-dienone | Dienone formation via ipso-substitution |
Br₂, Fe catalyst | 5,6-Dibromo-2,4-dimethylphenol (major) | Further substitution at activated C5 |
Bromine in CCl₄, light | 6-Bromo-4-bromomethyl-2-methylphenol | Side-chain bromination of methyl groups |
Steric hindrance from the 2-methyl group directs bromination to the C6 position. Under forcing conditions, dienone intermediates form, which may rearrange or undergo side-chain halogenation.
Fenton-like Oxidation
This compound undergoes degradation in soil via heterogeneous Fenton reactions using H₂O₂ and Fe³⁺-impregnated soil ( ):
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Products : CO₂ (primary) and acetic acid (secondary).
-
Efficiency : 75–86% conversion within 20 minutes at H₂O₂/pollutant ratios of 182–364.
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Mechanism : Hydroxyl radicals (- OH) abstract hydrogen, leading to ring cleavage and mineralization.
Pseudoquinone Formation
Oxidation with strong oxidants yields pseudoquinone derivatives, though this is rare under environmental conditions ( ).
Condensation with Formaldehyde
The reaction kinetics with formaldehyde depend on the charge distribution at reactive sites. Computational studies (RHF/6-31+G) reveal:
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Reactive Sites : C2, C4, and C6 positions, with C6 being most nucleophilic (charge = −0.654) ( ).
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Rate Constant : in alkaline DMF/water (20% v/v).
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Products : Hydroxymethylated derivatives, precursors to phenolic resins.
Acid-Base and Salt Formation
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Salt Formation : Reacts with aqueous NaOH to form water-soluble sodium 2,4-dimethylphenoxide, stable under alkaline conditions ( ).
Incompatibilities and Side Reactions
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Oxidizing Agents : Violent reactions with peroxides, chlorates, or nitric acid, potentially leading to combustion ( ).
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Strong Acids/Bases : Corrodes metals (e.g., steel, copper) and decomposes exothermically ( ).
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Alkylation/Halogenation : Methyl groups undergo Friedel-Crafts alkylation or radical halogenation under specific conditions ( ).
Environmental Reactivity
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Photodegradation : Limited data, but UV exposure likely accelerates oxidation.
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Biodegradation : Microbial pathways remain poorly characterized, though laccase enzymes show potential for enzymatic degradation ( ).
Table 1: Bromination Products of this compound
Product | Yield (%) | Conditions | Citation |
---|---|---|---|
6-Bromo-2,4-dimethylphenol | 85 | Br₂ (1 equiv), 25°C | |
4,6-Dibromo-2,4-dimethylcyclohexadienone | 62 | Excess Br₂, H₂O/AcOH | |
5,6-Dibromo-2,4-dimethylphenol | 70 | Br₂, Fe catalyst, 40°C |
Table 2: Oxidation Efficiency in Soil
H₂O₂ Dosage (mg/g) | Conversion (%) | Major Products |
---|---|---|
182 | 75 | CO₂, acetic acid |
364 | 86 | CO₂, acetic acid |
Scientific Research Applications
Chemical Properties and Production
2,4-Dimethylphenol has the empirical formula and is one of several isomeric forms of dimethylphenol. It is primarily produced through the methylation of phenol and is utilized as a chemical feedstock in the manufacturing of various products. Its low hydrophobicity (log Kow = 2.3) makes it suitable for specific applications in aqueous environments .
Industrial Applications
- Manufacture of Phenolic Antioxidants
- Disinfectants and Solvents
- Pharmaceuticals
- Agricultural Chemicals
- Plasticizers and Rubber Chemicals
- Additives for Fuels
Environmental Applications
- Pollution Control
- Biodegradation Studies
Case Study 1: Adsorption on Eggshells
A study investigated the adsorption process of 2,4-DMP on calcined eggshells. The results indicated strong adsorption capabilities, with theoretical infrared spectra supporting these findings. This method presents a cost-effective solution for environmental remediation efforts aimed at reducing organic pollutants in water bodies .
Case Study 2: Biodegradation by Microorganisms
Research conducted on the biodegradation of 2,4-DMP by specific bacterial strains showed promising results in laboratory settings. The study highlighted the kinetics of degradation and the effectiveness of microbial strains in breaking down this compound under controlled conditions .
Data Tables
Application Area | Specific Use | Notes |
---|---|---|
Industrial Manufacturing | Phenolic Antioxidants | Protects materials from oxidation |
Cleaning Products | Disinfectants | Essential for sanitation |
Pharmaceutical Industry | Active Pharmaceutical Ingredients | Critical for drug formulation |
Agriculture | Insecticides & Fungicides | Aids in pest control |
Environmental Remediation | Adsorption on Eggshells | Effective for removing pollutants from water |
Mechanism of Action
The mechanism of action of 2,4-dimethylphenol involves its interaction with cellular components, leading to its antimicrobial effects. It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound also interferes with enzymatic activities within the microbial cells, further contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Isomerism and Physicochemical Properties
2,4-Dimethylphenol has six structural isomers, including 2,3-, 2,5-, 2,6-, 3,4-, 3,5-, and this compound. Key differences in substituent positions significantly influence their properties:
- Boiling Points: this compound (227°C) has a higher boiling point than 2,5-dimethylphenol (218°C) due to intramolecular hydrogen bonding .
- FTIR Differentiation: Acetylation of this compound produces a carbonyl absorption peak at 1781 cm⁻¹, distinct from 2,5-dimethylphenol (1785 cm⁻¹), enabling structural identification .
- Antioxidant Activity: The H-ORAC (Hydrophilic Oxygen Radical Absorbance Capacity) value of this compound (0.86) is lower than its mono-methylated counterparts (e.g., 4-methylphenol: 1.02), indicating reduced radical scavenging efficiency with increased alkylation .
Table 1: Physicochemical Properties of Dimethylphenol Isomers
Toxicity Profiles
This compound exhibits acute and chronic toxicities comparable to chlorophenols and nitrophenols:
- Aquatic Toxicity: The 48-hour LC₅₀ for Daphnia magna is 0.006 mM, indicating high acute toxicity . Chronic toxicity to fathead minnows (MATC ≈ 0.1 mg/L) aligns with chlorophenols like 2,4,6-trichlorophenol .
Table 2: Comparative Toxicity Data
Compound | Acute LC₅₀ (Daphnia magna, 48h) | Chronic MATC (Fathead Minnow) |
---|---|---|
This compound | 0.006 mM | 0.1 mg/L |
2,4,6-Trichlorophenol | 0.001 mM | 0.05 mg/L |
Phenol | 0.5 mM | 1.0 mg/L |
Environmental Behavior and Degradation
- Biodegradation: Pleurotus ostreatus demethylates this compound into 2-methylphenol and 4-methylphenol, reducing its environmental persistence .
- Metabolic Pathways: Human CYP1A2 enzymes hydroxylate m-xylene to form this compound as a minor metabolite, linking industrial solvents to phenolic pollutants .
- Thermal Stability: In lignin pyrolysis, this compound is a stable product, surviving temperatures up to 500°C .
Analytical Detection Methods
- Electrochemical Sensors: A Fe₃O₄-modified electrode detects this compound at 0.1 μM sensitivity, outperforming traditional HPLC-FTIR (limit of quantification: 0.006 mM) .
- MALDI-MS: Derivatization with 2-sulfobenzoic anhydride enhances detection sensitivity to 4.7 μg/L, comparable to 4-nitrophenol (4.6 μg/L) .
Industrial and Natural Occurrence
- Bio-oil Production : Found in lignin pyrolysis bio-oil at concentrations up to 12% .
- Food Industry : Detected in smoke-flavored sea bass, with levels reduced by heating due to volatilization .
- Biological Systems : Identified in the defensive secretion of the Texas cave harvestman Chinquipellobunus madlae .
Biological Activity
2,4-Dimethylphenol (2,4-DMP) is a chemical compound with significant biological activity, particularly in the fields of toxicology and pharmacology. This article explores its biological effects, mechanisms of action, and environmental impact based on diverse research findings.
This compound is a nonionic organic compound characterized by its low hydrophobicity (log Kow = 2.3) and is commonly used as an antimicrobial agent. It has been registered as a pesticide and is currently under review by the Environmental Protection Agency (EPA) for its safety and efficacy in various applications .
Biological Activity
Toxicological Effects:
2,4-DMP exhibits acute toxicity to aquatic organisms. The 48-hour EC50 value for Daphnia magna is reported at 2,120 µg/l, while the 96-hour LC50 for juvenile fathead minnows is 16,750 µg/l . These values indicate a moderate level of toxicity to freshwater species, which raises concerns regarding its environmental impact.
Antimicrobial Properties:
Research has shown that phenolic compounds, including 2,4-DMP, possess antifungal and antibacterial properties. The compound's effectiveness against various pathogens has been documented, making it a candidate for further investigation as an antimicrobial agent .
Recent studies have highlighted the potential mechanisms through which 2,4-DMP exerts its biological effects:
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Autophagy Induction:
A study investigated the anticancer properties of a derivative of 2,4-DMP (24MD), revealing its ability to induce autophagic cell death in lung cancer cells. The mechanism involves the inhibition of the mTOR pathway, leading to increased expression of autophagy-related proteins such as ATG5 and ATG7 .Treatment Duration Concentration (µM) Key Findings 12 hours 60 Upregulation of SQSTM1/p62, ATG5 and ATG7 24 hours 100 Significant LC3-I to II conversion; apoptosis observed at higher concentrations -
Cytotoxic Effects:
The compound has been shown to induce apoptosis in cancer cells after prolonged exposure. Morphological changes indicative of apoptosis were observed in treated cells, confirming its potential as an anticancer agent .
Environmental Impact
Biodegradation:
Research indicates that bacteria can effectively degrade dimethylphenols in multinutrient environments. This biodegradation is crucial for mitigating the environmental risks associated with phenolic compounds .
Ecotoxicological Studies:
Ecotoxicological assessments have demonstrated that high concentrations of 2,4-DMP can lead to significant chlorosis in aquatic plants such as duckweed and complete destruction of chlorophyll in certain algae species . These findings underscore the importance of monitoring this compound's concentration in aquatic ecosystems.
Case Studies
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Anticancer Activity Study:
A study on lung cancer cells treated with 24MD derived from 2,4-DMP showed that it could significantly suppress the mTOR pathway and induce autophagy. The combination treatment with rapamycin enhanced the autophagic activity compared to treatment with rapamycin alone . -
Environmental Risk Assessment:
The EPA has conducted assessments on the environmental risks posed by 2,4-DMP, establishing guidelines for acceptable exposure levels based on toxicity data from various studies .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2,4-Dimethylphenol in laboratory experiments?
- Methodological Answer :
- Hazard Analysis : Conduct a risk assessment prior to experiments, evaluating inhalation risks (e.g., respiratory irritation ), dermal absorption , and chronic exposure effects (e.g., potential carcinogenicity ). Follow guidelines from Prudent Practices in the Laboratory for chemical safety .
- PPE and Ventilation : Use fume hoods to mitigate gas evolution during reactions , and wear nitrile gloves to prevent dermal contact .
- Waste Disposal : Treat this compound as hazardous waste due to its toxicity to aquatic life .
Q. How can researchers ensure accurate quantification of this compound in environmental or biological matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use molecularly imprinted polymers (MIPs) for selective extraction from water samples, optimizing pH and solvent conditions to improve recovery rates (e.g., 70–90% efficiency ).
- Analytical Validation : Address matrix effects by spiking samples with deuterated analogs and validating recovery rates (e.g., low recoveries observed for phenols in EPA Method 8041 ).
- Instrumentation : Employ GC-MS or HPLC with UV detection, using internal standards (e.g., 2,4-dichlorophenol) to correct for variability .
Advanced Research Questions
Q. What mechanistic insights explain the enzymatic oxidation of this compound by cytochrome P450 systems?
- Methodological Answer :
- Catalytic Studies : Use engineered P450Bm3 variants with decoy molecules (e.g., perfluorocarboxylic acids) to enhance substrate binding and regioselectivity. Monitor products via GC-MS, identifying this compound (15–17%) and 2,5-dimethylphenol (77–85%) as major metabolites .
- NIH Shift Analysis : Investigate methyl group migration during oxidation using isotopic labeling (e.g., deuterium) to track hydrogen transfer pathways .
Q. How do structural modifications of this compound influence its antioxidant activity?
- Methodological Answer :
- H-ORAC Assay : Measure hydrophilic oxygen radical absorbance capacity to compare antioxidant efficacy. For this compound, H-ORAC = 0.86 µM⁻¹, lower than 3,5-dimethylphenol (1.04 µM⁻¹) due to steric hindrance from para-methyl groups .
- Structure-Activity Relationships (SAR) : Use DFT calculations to correlate electron-donating substituents (e.g., -OH, -CH₃) with radical scavenging efficiency .
Q. How should researchers resolve contradictions in carcinogenicity data for this compound?
- Methodological Answer :
- Study Design : Differentiate between initiating and promoting carcinogenic effects. For example, this compound showed cocarcinogenic activity in mice pre-treated with DMBA but lacked standalone carcinogenicity .
- Route-Specific Toxicity : Prioritize oral or inhalation exposure models over dermal studies (e.g., Boutwell and Bosch’s dermal study may not reflect environmental exposure pathways).
- Regulatory Criteria : Apply EPA reference doses (RfD = 2 × 10⁻² mg/kg/day) derived from subchronic toxicity studies in mice .
Properties
IUPAC Name |
2,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O, Array | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-XYLENOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021864 | |
Record name | 2,4-Dimethylphenol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS. | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | Phenol, 2,4-dimethyl- | |
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Record name | 2,4-Dimethylphenol | |
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Record name | 2,4-XYLENOL | |
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Boiling Point |
414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 2,4-XYLENOL | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c. | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-Dimethylphenol | |
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Record name | 2,4-DIMETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79 | |
Record name | 2,4-DIMETHYLPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-XYLENOL | |
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Density |
1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³ | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DIMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-Dimethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3010 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals, NEEDLES FROM WATER, Colorless needles | |
CAS No. |
105-67-9 | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-Dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OD803C081 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.